

The Molecular Architecture of Hexamethyl Tungsten: A Technical Guide

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Compound of Interest		
Compound Name:	Hexamethyl tungsten	
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Abstract

Hexamethyl tungsten, W(CH₃)₆, stands as a landmark molecule in organometallic chemistry, challenging initial predictions of its structure and providing valuable insights into the bonding and geometry of high-coordination number transition metal complexes. First synthesized in 1973 by Wilkinson and Shortland, its molecular geometry was initially presumed to be octahedral.[1] However, subsequent, more definitive studies employing single-crystal X-ray diffraction, gas-phase electron diffraction, and computational analysis have unequivocally established a distorted trigonal prismatic geometry.[1][2] This guide provides a comprehensive technical overview of the molecular geometry of hexamethyl tungsten, detailing the experimental and computational evidence that has shaped our current understanding. It is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the structural chemistry of this unique compound.

Molecular Geometry and Structure

The most striking feature of **hexamethyl tungsten** is its non-octahedral, distorted trigonal prismatic molecular geometry.[1] The tungsten atom is coordinated to six methyl groups, with the overall arrangement of the WC₆ core possessing C_{3v} symmetry. When the hydrogen atoms of the methyl groups are considered, the overall molecular symmetry is reduced to C_3 .[1][2]

This structure can be visualized as two parallel triangular faces of methyl carbons, eclipsed with respect to each other, with the tungsten atom situated between them. The distortion from a perfect trigonal prism (D_{3h} symmetry) is significant and arises from two distinct sets of



tungsten-carbon bonds and associated C-W-C bond angles.[1] One set of three methyl groups is positioned closer to the tungsten atom, forming a smaller triangular face, and exhibits wider C-W-C bond angles. Conversely, the other trio of methyl groups is located further from the tungsten center, defining a larger triangular face, with more acute C-W-C bond angles.[1]

The deviation from the commonly observed octahedral geometry for six-coordinate complexes is attributed to a second-order Jahn-Teller distortion.[1]

Quantitative Structural Data

The precise bond lengths and angles of **hexamethyl tungsten** have been determined through single-crystal X-ray diffraction and corroborated by gas-phase electron diffraction and computational studies. The key structural parameters are summarized in the tables below.

Table 1: Bond Lengths in Hexamethyl Tungsten

Bond	Single-Crystal X-ray Diffraction (Å)	Gas-Phase Electron Diffraction (Å)
W-C (shorter)	~2.108	-
W-C (longer)	~2.188	-

Note: Gas-phase electron diffraction provides an average bond length, which is influenced by both the shorter and longer bonds and molecular vibrations.

Table 2: Bond Angles in Hexamethyl Tungsten

Angle	Single-Crystal X-ray Diffraction (°)	Gas-Phase Electron Diffraction (°)
C-W-C (wider)	94-97	-
C-W-C (narrower)	75-78	-

Note: The ranges in the X-ray diffraction data reflect the slight variations observed in the crystal structure.

Experimental and Computational Methodologies



The definitive determination of **hexamethyl tungsten**'s molecular geometry is a result of the synergistic application of single-crystal X-ray diffraction, gas-phase electron diffraction, and computational chemistry.

Synthesis of Hexamethyl Tungsten

The synthesis of **hexamethyl tungsten** is challenging due to its thermal instability and sensitivity to air and moisture.[1]

Original Synthesis (Wilkinson and Shortland, 1973): This method involves the reaction of tungsten hexachloride (WCl₆) with methyllithium (CH₃Li) in diethyl ether.[1][3] However, this procedure often results in low and variable yields.[4] An interesting historical note reveals that trace amounts of oxygen were inadvertently crucial for the success of the original synthesis.[5]

Improved Synthesis (Wilkinson and Galyer, 1976): A more reliable and higher-yielding synthesis was later developed using trimethylaluminium (Al(CH₃)₃) as the methylating agent in the presence of trimethylamine.[1][6] The reaction proceeds as follows:

$$WCl_6 + 6 Al(CH_3)_3 \rightarrow W(CH_3)_6 + 6 Al(CH_3)_2 Cl[1]$$

An alternative route utilizing dimethylzinc (Zn(CH₃)₂) has also been reported:

$$WX_6 + 3 Zn(CH_3)_2 \rightarrow W(CH_3)_6 + 3 ZnX_2$$
 (where X = F, Cl)[1]

Single-Crystal X-ray Diffraction

The seminal single-crystal X-ray diffraction study by Seppelt and Pfennig provided the first definitive solid-state structure of **hexamethyl tungsten**.[4][7]

Experimental Protocol:

- Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by recrystallization from acetone at -90°C.[7]
- Data Collection: X-ray diffraction data were collected at a low temperature of -163°C to mitigate thermal decomposition of the highly volatile and unstable compound.[2][7]



 Structure Solution and Refinement: The collected diffraction data were processed to solve and refine the crystal structure, revealing the distorted trigonal prismatic geometry. The Cambridge Structural Database (CSD) entry for this structure is ZOSXEK.[7]

Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) studies by Volden and coworkers were instrumental in demonstrating that the non-octahedral structure of **hexamethyl tungsten** is an intrinsic property of the molecule and not a result of crystal packing forces.[8]

Experimental Protocol:

- Sample Introduction: The highly volatile **hexamethyl tungsten** was introduced into the diffraction apparatus as a gaseous stream through a nozzle.[9]
- Electron Beam Interaction: A high-energy electron beam was passed through the gaseous sample, and the resulting diffraction pattern was recorded.[9]
- Data Analysis: The diffraction intensities were analyzed to determine the internuclear distances and angles, confirming a trigonal prismatic structure with either D_{3h} or C_{3v} symmetry in the gas phase.[8]

Computational Studies

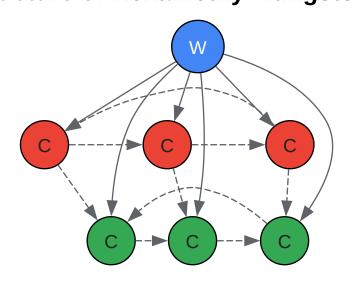
Theoretical calculations, notably by Kaupp, have provided a deeper understanding of the electronic factors favoring the distorted trigonal prismatic geometry.[10][11]

Computational Methodology:

- Methods: Ab initio and density functional theory (DFT) calculations were employed to determine the equilibrium structure of hexamethyl tungsten.[10][11]
- Key Findings: These calculations confirmed that the distorted trigonal prism with C₃ symmetry is the energy minimum structure. A regular trigonal prismatic geometry (D₃h) was found to be a transition state at a slightly higher energy (approximately 20 kJ/mol).[2][10][11] The inclusion of electron correlation was crucial for accurately predicting the structure.[12]



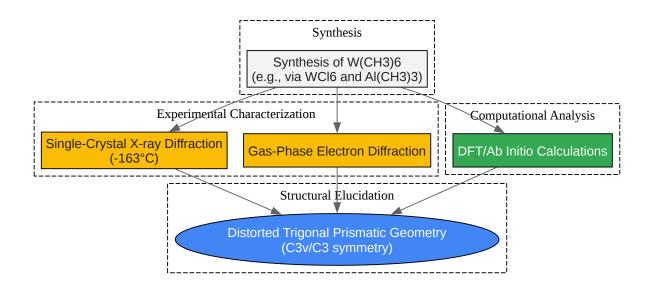
Visualizations Molecular Structure of Hexamethyl Tungsten



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Caption: Distorted trigonal prismatic geometry of W(CH₃)₆.

Experimental Workflow for Structure Determination





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Caption: Workflow for determining W(CH₃)₆ molecular geometry.

Conclusion

The molecular geometry of **hexamethyl tungsten** is a compelling example of how advanced experimental and computational techniques can overturn long-held assumptions in chemistry. Its distorted trigonal prismatic structure, a departure from the expected octahedral arrangement, has spurred significant interest in the factors governing the geometries of high-coordination number do transition metal complexes. The detailed structural data and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this and related organometallic compounds.

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